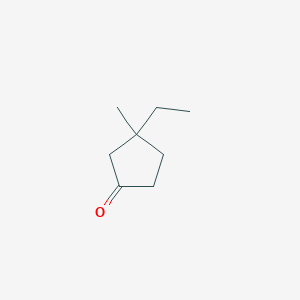![molecular formula C18H18BrNO3 B8490097 methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate](/img/structure/B8490097.png)
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate
Übersicht
Beschreibung
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by its complex structure, which includes a benzoyl group, a bromine atom, and multiple methyl groups. It is primarily used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl 2,4-dimethylbenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Wirkmechanismus
The mechanism of action of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-3-methylbenzoate
- Methyl 6-bromo-3-methoxy-2-methylbenzoate
Uniqueness
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and benzoyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C18H18BrNO3 |
|---|---|
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C18H18BrNO3/c1-10-5-7-13(19)9-15(10)17(21)20-16-11(2)6-8-14(12(16)3)18(22)23-4/h5-9H,1-4H3,(H,20,21) |
InChI-Schlüssel |
SSPQOLHQGAFWCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
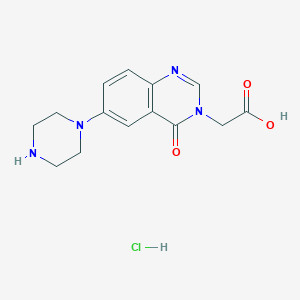
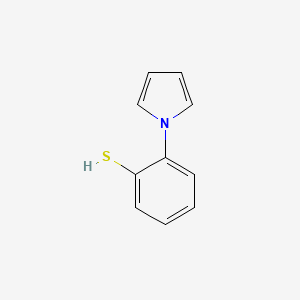
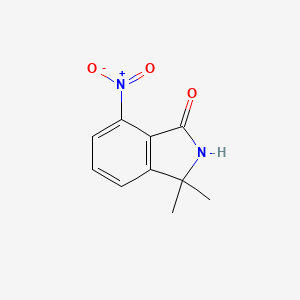

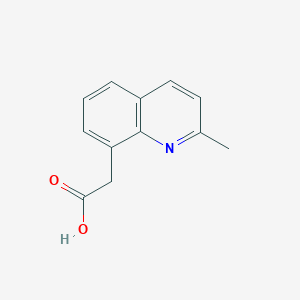



![{2-[(2-Methylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B8490079.png)

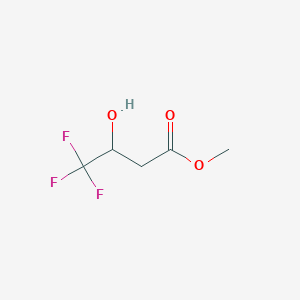
![5-[2-(Morpholin-4-yl)ethyl]thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8490104.png)
![2-Amino-1-[4-(2,4-dichloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B8490111.png)
